

Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action

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Compound of Interest

Compound Name: VER-00158411

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Introduction

Vimseltinib, marketed under the brand name Romvimza, is a potent and highly selective small molecule kinase inhibitor developed to target the colony-stimulating factor 1 receptor (CSF1R). [1][2] As a type III receptor tyrosine kinase, CSF1R is pivotal for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Vimseltinib is specifically indicated for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm, for whom surgical resection is not a viable option.[2][3] This document provides a comprehensive technical overview of vimseltinib's molecular structure, properties, mechanism of action, and the experimental protocols used to characterize its activity.

Molecular Structure and Physicochemical Properties

Vimseltinib is an orally bioavailable compound with a distinct chemical structure that facilitates its high selectivity and potent inhibitory activity against CSF1R.[4]

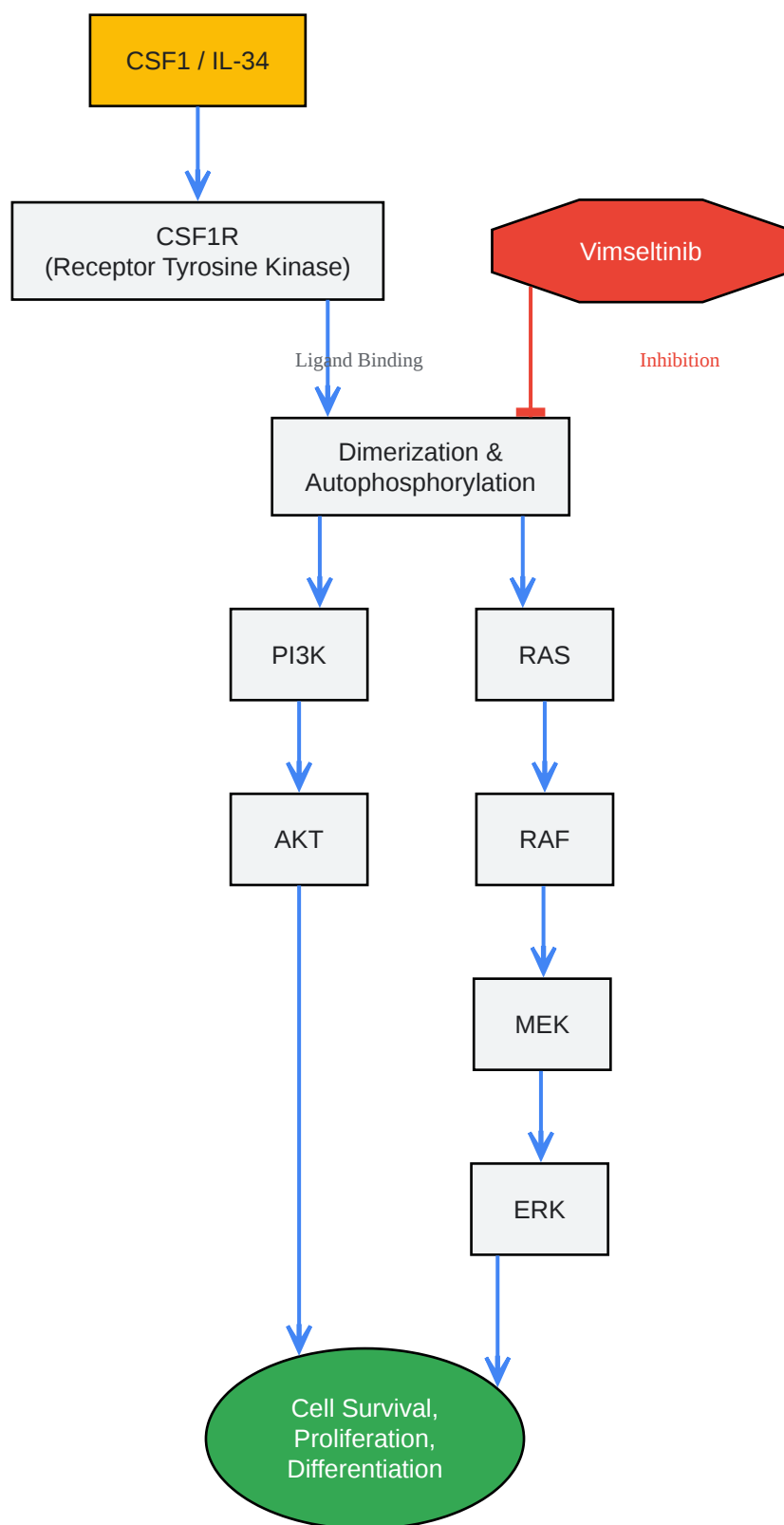
Property	Value	Source
Chemical Formula	C23H25N7O2	[1][5]
Molecular Weight	431.5 g/mol	[1][6]
IUPAC Name	3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one	[7]
CAS Number	1628606-05-2	[5][6]
Synonyms	DCC-3014, DP-6865	[1][5]
SMILES	<chem>CN1C=C(C2=CC(OC3=CC=C(C4=CN=C(NC(C)C)N(C4=O)C)N=C3C)=CC=N2)C=N1</chem>	[5][6]
InChI Key	TVGAHWWPABTBCX-UHFFFAOYSA-N	[5][6]

Pharmacology

Mechanism of Action

Vimseltinib functions as a "switch-control" inhibitor of CSF1R.[2][8] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to a unique regulatory region of the receptor.[2] This interaction stabilizes CSF1R in an inactive conformation, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways upon binding of its ligands, CSF1 and interleukin-34 (IL-34).[1][4]

By inhibiting CSF1R, vimseltinib blocks the recruitment and activity of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs), within the tumor microenvironment.[9] TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[9] The inhibition of TAMs by vimseltinib can therefore enhance T-cell infiltration and anti-tumor immunity.[4]



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Caption: Vimseltinib inhibits CSF1R autophosphorylation, blocking downstream signaling.

Pharmacodynamics

Vimseltinib demonstrates high selectivity for CSF1R, with a more than 500-fold greater selectivity for CSF1R compared to its closest off-target kinase.^[1] This high selectivity is believed to contribute to a more favorable safety profile, particularly a lower risk of hepatotoxicity compared to less selective CSF1R inhibitors like pexidartinib.^[1]

Target/Assay	IC50 (nM)	Source
CSF1R	3.7	^[5] ^[6]
KIT	476	^[5] ^[6]
PDGFR α	436	^[5] ^[6]
PDGFR β	2,300	^[5] ^[6]
FLT3	>3,300	^[5] ^[6]
M-NFS-60 cell proliferation	18	^[5] ^[6]
CSF1-induced CSF1R autophosphorylation (THP-1 cells)	27	^[5] ^[6]
CSF1- and RANKL-induced osteoclast differentiation	9.3	^[5] ^[6]

Pharmacokinetics

Pharmacokinetic parameters for vimseltinib have been determined following both single and multiple oral doses.

Parameter	Value (Single Dose)	Value (Steady State)	Source
C _{max}	283 ng/mL	747 ng/mL	[1]
AUC (0-inf or 0-24h)	46,900 ng·h/mL	13,400 ng·h/mL	[1]
T _{max} (median)	1 hour	Not specified	[1]
Volume of Distribution (V _d)	90 L	Not specified	[1]
Plasma Protein Binding	96.5%	Not specified	[1]

Metabolism is primarily through oxidation, N-demethylation, and N-dealkylation, and is not expected to heavily involve CYP450 enzymes.[1] Absorption is not significantly affected by high-fat meals.[1]

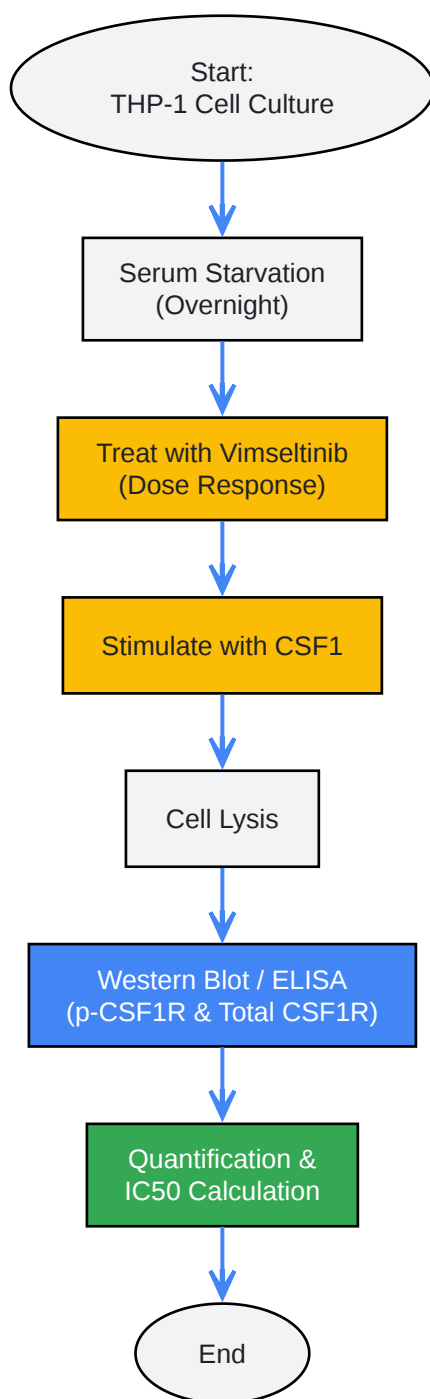
Key Experimental Methodologies

In Vitro CSF1R Autophosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of vimseltinib on its primary target.

- Cell Line: THP-1 human monocytic cells, which endogenously express CSF1R.
- Protocol:
 - Cell Culture: THP-1 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
 - Treatment: Cells are pre-incubated with varying concentrations of vimseltinib or a vehicle control for a specified period (e.g., 1-2 hours).
 - Stimulation: Cells are stimulated with recombinant human CSF1 for a short duration (e.g., 5-15 minutes) to induce CSF1R autophosphorylation.

- Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Analysis: Cell lysates are analyzed by Western blot or ELISA. A primary antibody specific to phosphorylated CSF1R (p-CSF1R) is used to detect the level of autophosphorylation. Total CSF1R levels are also measured as a loading control.
- Quantification: The intensity of the p-CSF1R signal is quantified and normalized to total CSF1R. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of vimseltinib.[\[5\]](#)



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Caption: Workflow for CSF1R autophosphorylation assay in THP-1 cells.

Cell Proliferation Assay

This assay measures the effect of vimseltinib on the growth of CSF1R-dependent cells.

- Cell Line: M-NFS-60 murine leukemia cells, whose proliferation is dependent on CSF1R signaling.[\[5\]](#)
- Protocol:
 - Cell Seeding: M-NFS-60 cells are seeded into 96-well plates at a low density in growth medium.
 - Treatment: Cells are treated with a range of vimseltinib concentrations or a vehicle control.
 - Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
 - Viability Assessment: Cell proliferation is measured using a viability reagent such as CellTiter-Glo® (which measures ATP) or by staining with a fluorescent dye like calcein AM.
 - Data Analysis: The signal (luminescence or fluorescence) is read using a plate reader. The IC50 value is determined by plotting the percentage of growth inhibition against the log concentration of the compound.

Phase 3 MOTION Clinical Trial (NCT05059262)

This pivotal study was designed to evaluate the efficacy and safety of vimseltinib in patients with TGCT not amenable to surgery.[\[8\]](#)[\[10\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[10\]](#)[\[11\]](#)
- Patient Population: Adult patients (≥ 18 years) with a confirmed diagnosis of symptomatic TGCT for whom surgical resection could lead to worsening functional limitation or severe morbidity.[\[12\]](#)[\[13\]](#) Previous therapy with CSF1R inhibitors was an exclusion criterion.[\[12\]](#)
- Methodology: The study consisted of two parts.[\[14\]](#)
 - Part 1 (Double-Blind): Approximately 123 patients were randomized in a 2:1 ratio to receive either vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks. [\[8\]](#)[\[10\]](#)

- Part 2 (Open-Label): After 24 weeks, patients from the placebo group could cross over to receive vimseltinib. All participants in this phase received open-label vimseltinib.[\[12\]](#)
- Primary Endpoint: The primary outcome was the objective response rate (ORR) at week 25, assessed by independent radiological review using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[\[10\]](#)[\[13\]](#)
- Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of motion, pain, stiffness, and patient-reported outcomes.[\[13\]](#)[\[15\]](#)

Clinical Efficacy

The Phase 3 MOTION trial demonstrated the significant efficacy of vimseltinib in the target population.

Endpoint (at Week 25)	Vimseltinib (n=83)	Placebo (n=40)	p-value	Source
Objective Response Rate (ORR) per RECIST v1.1	40% (95% CI, 29%-51%)	0% (95% CI, 0%-9%)	<0.0001	[15]
Objective Response Rate (ORR) per Tumor Volume Score (TVS)	67% (95% CI, 56%-77%)	0% (95% CI, 0%-9%)	<0.0001	[15]

These results highlight a statistically significant and clinically meaningful reduction in tumor size for patients treated with vimseltinib compared to placebo.[\[10\]](#)

Conclusion

Vimseltinib is a highly selective and potent switch-control inhibitor of CSF1R. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a robust Phase 3 trial establish it as a valuable targeted therapy for patients with tenosynovial giant cell tumor. The data presented in this guide underscore the molecular and

pharmacological basis for its therapeutic benefit and provide a framework for its continued investigation and clinical application.

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